1,5-Dicyclohexylimidazole
Overview
Description
1,5-Dicyclohexylimidazole is an organic compound with the molecular formula C15H24N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,5-Dicyclohexylimidazole consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, flanked by two cyclohexyl groups . The molecular weight of this compound is 232.36 g/mol .Physical And Chemical Properties Analysis
1,5-Dicyclohexylimidazole has a melting point of 114-116 °C and a predicted boiling point of 410.3±14.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
1,5-Dicyclohexylimidazole and its derivatives have shown potential in the development of antimicrobial and anti-inflammatory agents. Benzimidazole derivatives, a group that includes 1,5-Dicyclohexylimidazole, are noted for their wide range of biological properties, such as antimicrobial activity. For instance, certain benzimidazole derivatives have demonstrated effective antimicrobial activities against various test organisms like Escherichia coli and Candida albicans, indicating their potential use in treating infections and as alternative antimicrobial drugs (Isik et al., 2020). Additionally, these derivatives have been explored for their anti-inflammatory effects, interacting with different receptors and enzymes, thus showing promise in the development of new anti-inflammatory drugs (Veerasamy et al., 2021).
Anticancer Applications
Benzimidazole derivatives have also been investigated for their potential applications in cancer treatment. The structural similarity of benzimidazole to naturally occurring nucleotides allows it to interact with various biopolymers in living systems, making it a promising pharmacophore in anticancer research. Several studies have reported on the synthesis and evaluation of benzimidazole derivatives for their anticancer activities, indicating the potential of these compounds in developing new anticancer drugs (Yadav et al., 2016).
Antidiabetic Agents
Research has also indicated the potential of 1,5-Dicyclohexylimidazole derivatives in the treatment of diabetes. For example, benzimidazole-pyrazoline hybrid molecules have been synthesized and evaluated for their anti-diabetic potential, with some showing significant α-glucosidase inhibition activity, suggesting their usefulness in diabetes management (Ibraheem et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The versatile chemical structure of 1,5-Dicyclohexylimidazole makes it a useful precursor in the synthesis of various heterocyclic compounds. Its use in the synthesis of new chemical entities, such as C2-symmetric 1,2-diamines, demonstrates its importance in organic chemistry and drug development (Vemula et al., 2017).
Safety And Hazards
1,5-Dicyclohexylimidazole may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,5-dicyclohexylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-7-13(8-4-1)15-11-16-12-17(15)14-9-5-2-6-10-14/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYMGRFOKMRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=CN2C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352129 | |
Record name | 1,5-Dicyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dicyclohexylimidazole | |
CAS RN |
80964-44-9 | |
Record name | 1,5-Dicyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dicyclohexylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.